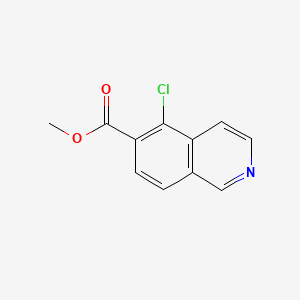

Methyl 5-chloroisoquinoline-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloroisoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9-3-2-7-6-13-5-4-8(7)10(9)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYOPTYZUPYCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)C=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Chloroisoquinoline 6 Carboxylate

Historical and Classical Approaches to Isoquinoline (B145761) Core Construction

The foundational synthesis of the isoquinoline ring system relies on several eponymous reactions that have been cornerstones of heterocyclic chemistry for over a century. These methods typically involve the cyclization of substituted β-phenylethylamines or related structures through electrophilic aromatic substitution. researchgate.net

Key classical methods include:

Bischler-Napieralski Reaction: This method involves the acylation of a β-phenylethylamine followed by cyclodehydration using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. wikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) is then dehydrogenated, often with a palladium catalyst, to yield the aromatic isoquinoline. wikipedia.org This reaction is generally favored by electron-donating substituents on the aromatic ring. quimicaorganica.org

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. Subsequent oxidation is required to achieve the fully aromatic isoquinoline core. Like the Bischler-Napieralski reaction, it is most effective with electron-rich aromatic systems. researchgate.net

Pomeranz–Fritsch Reaction: In this approach, a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) react in an acidic medium to directly form the isoquinoline. wikipedia.orgquimicaorganica.org Modifications of this reaction, such as using a benzylamine (B48309) and a glyoxal (B1671930) acetal, have also been developed. wikipedia.org This method can be limited by low yields due to side reactions like imine hydrolysis. quimicaorganica.org A key advantage is its potential to produce isoquinolines that are unsubstituted at position 1.

These classical routes, while foundational, often require harsh reaction conditions, multi-step procedures, and are typically limited to electron-rich substrates, posing challenges for the synthesis of highly functionalized or electron-deficient isoquinolines. researchgate.net

Modern and Catalytic Strategies for Isoquinoline Scaffold Synthesis

Contemporary organic synthesis has introduced a variety of more efficient, milder, and versatile methods for constructing the isoquinoline scaffold, largely driven by advancements in transition-metal catalysis. nih.gov These strategies often utilize C-H bond activation, offering improved atom and step economy. mdpi.com

Prominent modern approaches include:

Transition-Metal-Catalyzed Annulation: Rhodium(III) and Palladium(II) catalysts are frequently used to catalyze the annulation of arenes (often benzamides or ketoximes) with alkynes or allenes. nih.govmdpi.comorganic-chemistry.org These reactions proceed via C-H activation directed by a functional group on the aromatic precursor, leading to highly substituted isoquinolones or isoquinolines with excellent regioselectivity. nih.govmdpi.com

Ruthenium-Catalyzed Cyclization: Aromatic ketoximes can undergo regioselective cyclization with alkynes in the presence of a ruthenium catalyst to afford isoquinoline derivatives in high yields. researchgate.netorganic-chemistry.org

Copper- and Silver-Catalyzed Reactions: Copper and silver catalysts have been employed in the cyclization of 2-alkynyl benzyl (B1604629) azides or 2-alkynylbenzaldehydes with isocyanoacetates to produce substituted isoquinolines under mild conditions. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate sequential coupling-imination-annulation reactions, allowing for the rapid assembly of multisubstituted isoquinolines from ortho-bromoarylaldehydes and terminal alkynes. researchgate.netorganic-chemistry.org

These modern techniques offer significant advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and access to a wider diversity of substitution patterns. nih.gov

Regioselective Functionalization Techniques for Isoquinoline Derivatives

Once the isoquinoline core is formed, the introduction of substituents at specific positions is achieved through regioselective functionalization. The inherent electronic properties of the isoquinoline ring—with the nitrogen atom rendering the heterocyclic ring electron-deficient—dictate its reactivity. C-1 is particularly susceptible to nucleophilic attack, while electrophilic substitution typically occurs on the benzene (B151609) ring at C-5 and C-8.

Modern C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups, avoiding the need for pre-functionalized substrates. mdpi.com The regioselectivity of these reactions is often controlled by a directing group on the substrate or the specific catalyst system employed. mdpi.com For instance, N-oxides can direct palladium-catalyzed C-H activation to the C8 position. mdpi.com Other strategies have been developed for the selective functionalization at C4 and C7. nih.govacs.org Metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are also instrumental, allowing for the introduction of aryl, alkyl, or amino groups at positions pre-functionalized with a halogen or triflate. nih.gov

Specific Synthetic Routes to Methyl 5-chloroisoquinoline-6-carboxylate

The synthesis of the target molecule, this compound, requires the precise installation of three distinct features: the isoquinoline core, a chloro group at position 5, and a methyl carboxylate group at position 6.

Strategies for the Introduction of the Chloro Group at Position 5

Introducing a chlorine atom specifically at the C-5 position can be challenging. Direct electrophilic chlorination of isoquinoline often yields a mixture of 5- and 8-chloro isomers, requiring chromatographic separation. A more controlled approach involves building the isoquinoline ring from a starting material that already contains the chlorine atom at the desired precursor position. For instance, a Pomeranz-Fritsch or Bischler-Napieralski cyclization could be performed on a benzaldehyde or phenylethylamine derivative that is substituted with a chlorine atom meta to the group that will form the C4a-C8a bond.

A relevant synthetic pathway is suggested by a patent for a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, which begins with a pre-halogenated benzylamine derivative. google.com This highlights the strategy of incorporating the halogen atom into the benzene-derived portion of the molecule prior to cyclization to ensure regiochemical control.

Methodologies for Installing the Carboxylate Moiety at Position 6

The carboxylate group at C-6 can be introduced either by building the ring from a suitably substituted precursor or by functionalizing the pre-formed isoquinoline core.

From a Precursor: A synthetic route could start with a benzene derivative containing precursors for both the C-6 carboxylate (e.g., a methyl or nitrile group) and the side chain needed for cyclization. After the isoquinoline ring is formed, the precursor group can be converted to the carboxylic acid (e.g., via oxidation of the methyl group or hydrolysis of the nitrile).

Post-Cyclization Functionalization: A highly effective modern approach is the palladium-catalyzed carbonylation of a 6-haloisoquinoline. thieme-connect.de For example, a 5-chloro-6-bromoisoquinoline could be subjected to carbonylation using carbon monoxide and a palladium catalyst in the presence of methanol (B129727). thieme-connect.de This reaction would regioselectively convert the more reactive C-Br bond into the methyl carboxylate group, leaving the C-Cl bond intact and installing the desired moiety in a single step.

Esterification Reactions for the Methyl Carboxylate Formation

If the synthesis yields isoquinoline-6-carboxylic acid, the final step is the formation of the methyl ester.

Fischer-Speier Esterification: This is the most common and direct method, involving the treatment of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives it toward the ester product. masterorganicchemistry.com

Other Methods: While Fischer esterification is robust, other methods can be used, especially for sensitive substrates. These include reaction with activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of methanol, or conversion of the carboxylic acid to an acid chloride followed by reaction with methanol. rsc.orgorganic-chemistry.org Modern organocatalytic methods have also been developed for direct esterification under mild conditions. rsc.org

Sustainable and Green Chemistry Considerations in the Synthesis of this compound

The traditional synthesis of isoquinoline derivatives often involves multi-step procedures that may utilize harsh reagents, toxic solvents, and high temperatures, leading to significant waste generation. The application of green chemistry principles aims to mitigate these environmental impacts. Key areas of focus include the use of alternative solvents, development of catalytic methods, energy efficiency, and waste minimization.

One of the foundational strategies in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have limited solubility in water, various techniques such as the use of co-solvents or phase-transfer catalysts can facilitate aqueous reactions. For the synthesis of isoquinoline derivatives, catalyst-free reactions in water have been explored, offering a significantly greener approach.

Another cornerstone of green chemistry is the use of catalytic reactions, which can reduce the need for stoichiometric reagents and often proceed under milder conditions. Transition-metal-catalyzed reactions, for instance, are powerful tools for constructing the isoquinoline core. nih.gov Modern approaches focus on using earth-abundant and less toxic metals as catalysts. Furthermore, microwave-assisted synthesis has emerged as a valuable technique for accelerating reactions, often leading to higher yields and shorter reaction times, which contributes to energy efficiency. organic-chemistry.org

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is also central to green synthesis. Reactions with high atom economy, such as cycloadditions and multicomponent reactions, are preferred as they minimize the formation of byproducts. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to a greener process by reducing solvent usage and purification steps. nih.gov

The following table summarizes some green chemistry approaches that could be applied to the synthesis of substituted isoquinolines, including this compound.

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacing traditional organic solvents (e.g., toluene, DMF) with water, ethanol, or supercritical CO2. | Reduced toxicity, improved safety, easier disposal. |

| Catalysis | Employing transition-metal or organocatalysts for cyclization and functionalization steps. | Higher efficiency, lower energy consumption, reduced waste. nih.gov |

| Energy Efficiency | Utilizing microwave irradiation or ultrasound to accelerate reactions. | Shorter reaction times, lower energy usage, potentially higher yields. organic-chemistry.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product (e.g., multicomponent reactions). | Minimized byproduct formation and waste. |

| Renewable Feedstocks | Exploring the use of bio-based starting materials where possible. | Reduced reliance on fossil fuels, improved sustainability. |

| Waste Reduction | Implementing one-pot procedures to minimize intermediate isolation and purification steps. | Less solvent and energy consumption, reduced material loss. nih.gov |

While a specific, validated green synthesis for this compound is not yet established in the literature, the principles outlined above provide a clear framework for the future development of sustainable and environmentally responsible methods for its production. The continued focus on green chemistry in the pharmaceutical and chemical industries will undoubtedly spur innovation in the synthesis of this and other important isoquinoline derivatives.

Reactivity and Mechanistic Studies of Methyl 5 Chloroisoquinoline 6 Carboxylate

Reactions Involving the Methyl Carboxylate Functional Group

The methyl carboxylate group at the C-6 position of the isoquinoline (B145761) ring is a versatile handle for synthetic modifications. Its reactivity is characteristic of carboxylic acid esters, primarily involving nucleophilic acyl substitution.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The methyl ester of 5-chloroisoquinoline-6-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. The reaction proceeds through a nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. This process is reversible and is often driven to completion by using a large excess of water.

Transesterification: This process allows for the conversion of the methyl ester into other alkyl esters. Transesterification can be catalyzed by either an acid or a base. acs.org In an acid-catalyzed transesterification, the reaction is typically performed in a large excess of the desired alcohol, which also serves as the solvent, to shift the equilibrium towards the product. acs.org For base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used as the nucleophile. acs.org

Table 1: Representative Conditions for Ester Hydrolysis and Transesterification

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Basic) | 1. NaOH (aq), Heat 2. HCl (aq) | 5-chloroisoquinoline-6-carboxylic acid |

| Hydrolysis (Acidic) | H2SO4 (aq), Heat | 5-chloroisoquinoline-6-carboxylic acid |

| Transesterification | NaOEt in EtOH, Heat | Ethyl 5-chloroisoquinoline-6-carboxylate |

Reduction Reactions of the Ester Moiety

The methyl carboxylate group can be reduced to a primary alcohol or an aldehyde depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the ester to the corresponding primary alcohol, (5-chloro-isoquinolin-6-yl)methanol. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of methoxide and a second hydride addition to the intermediate aldehyde.

Selective reduction to the aldehyde, 5-chloro-isoquinoline-6-carbaldehyde, can be achieved using less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. The reaction mechanism involves the formation of a stable tetrahedral intermediate at low temperature, which upon aqueous workup, hydrolyzes to the aldehyde. It has been noted in the literature that methyl isoquinoline-5-carboxylate can be reduced to the corresponding aldehyde using DIBAL-H without affecting the heterocyclic ring. thieme-connect.de

Table 2: Reduction Reactions of the Ester Moiety

| Product | Reagent | Typical Conditions |

| (5-chloro-isoquinolin-6-yl)methanol | Lithium aluminum hydride (LiAlH4) | THF or Et2O, 0 °C to rt |

| 5-chloro-isoquinoline-6-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH2Cl2, -78 °C |

Amidation and Other Nucleophilic Acyl Substitution Pathways

The methyl ester can be readily converted to a variety of amides through reaction with ammonia, primary amines, or secondary amines. This aminolysis is a form of nucleophilic acyl substitution. The reaction can be carried out by heating the ester with the desired amine. In some cases, particularly with less reactive amines, the reaction may be catalyzed by a Lewis acid or proceed via the formation of a more reactive acyl chloride from the corresponding carboxylic acid. The direct conversion of carboxylic acids to amides can be challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. google.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate this transformation by activating the carboxylic acid. google.com

Other nucleophiles can also participate in nucleophilic acyl substitution reactions. For instance, organolithium reagents can add to the ester to form ketones, though careful control of reaction conditions is necessary to avoid a second addition leading to a tertiary alcohol.

Table 3: Amidation and Other Nucleophilic Acyl Substitutions

| Nucleophile | Reagent/Conditions | Product |

| Ammonia | NH3, Heat | 5-chloroisoquinoline-6-carboxamide |

| Primary Amine | R-NH2, Heat | N-alkyl-5-chloroisoquinoline-6-carboxamide |

| Secondary Amine | R2NH, Heat | N,N-dialkyl-5-chloroisoquinoline-6-carboxamide |

Reactions Involving the Chloro Substituent at C-5

The chloro substituent at the C-5 position of the isoquinoline ring is susceptible to displacement by nucleophiles and can participate in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group at C-5 can be replaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The isoquinoline ring is an electron-deficient aromatic system, which facilitates this type of reaction. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The subsequent loss of the chloride ion restores the aromaticity of the ring. The rate of SNAr reactions is influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille)

The chloro substituent at C-5 provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the chloro-isoquinoline with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. science.gov The Suzuki coupling is widely used due to the stability and low toxicity of the boron reagents. science.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-5 position of the isoquinoline and a terminal alkyne. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of the chloro-isoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. bldpharm.com This reaction is a powerful tool for the vinylation of aryl halides. bldpharm.com

Stille Coupling: In a Stille coupling, the chloro-isoquinoline is reacted with an organotin compound in the presence of a palladium catalyst. thieme-connect.de While organotin reagents are toxic, the Stille reaction is valued for its tolerance of a wide range of functional groups.

Table 4: Cross-Coupling Reactions at the C-5 Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Aryl/vinyl boronic acid | Pd catalyst, Base | 5-Aryl/vinyl-isoquinoline derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-isoquinoline derivative |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-isoquinoline derivative |

| Stille | Organostannane | Pd catalyst | 5-Aryl/vinyl/alkyl-isoquinoline derivative |

Metal-Mediated Functionalization of the C-Cl Bond

The chlorine atom at the C-5 position of Methyl 5-chloroisoquinoline-6-carboxylate serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These transformations are pivotal in the synthesis of more complex molecular architectures.

Palladium-catalyzed reactions, in particular, have been widely employed for the functionalization of aryl chlorides. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the C-Cl bond can be inferred from established methodologies for similar chloroisoquinoline systems.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the chloroisoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl or vinyl substituents at the C-5 position.

Buchwald-Hartwig Amination: This powerful method would allow for the formation of a carbon-nitrogen bond by coupling the C-Cl bond with a primary or secondary amine. This reaction is typically catalyzed by a palladium complex with specialized phosphine (B1218219) ligands.

Sonogashira Coupling: The introduction of an alkyne moiety at the C-5 position can be achieved via Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl chloride with a terminal alkyne.

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. A hypothetical data table for such transformations is presented below, based on typical conditions for related substrates.

Table 1: Hypothetical Conditions for Metal-Mediated Cross-Coupling Reactions

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 |

| Sonogashira | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Et₃N | THF/DMF | 80 |

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character, making it susceptible to reactions with electrophiles.

Quaternization Reactions

The isoquinoline nitrogen can be readily alkylated by treatment with alkyl halides, such as methyl iodide or ethyl bromide, to form the corresponding quaternary ammonium (B1175870) salts. This process, known as quaternization, enhances the electron-withdrawing nature of the heterocyclic ring system, which can influence the regioselectivity of subsequent reactions. The reaction typically proceeds by nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide.

N-Oxidation Processes

Oxidation of the isoquinoline nitrogen leads to the formation of an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has altered electronic properties, with the N-O bond capable of donating electron density into the ring system through resonance. This can significantly impact the regioselectivity of both electrophilic and nucleophilic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the inherent electronic properties of the bicyclic system and the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

In electrophilic aromatic substitution, the isoquinoline ring is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene ring portion of the molecule. The chloro group at C-5 is a deactivating, ortho-, para-director, while the methyl carboxylate group at C-6 is a deactivating, meta-director. The interplay of these directing effects would likely favor electrophilic attack at the C-8 position.

In nucleophilic aromatic substitution (SNA), the presence of the electron-withdrawing nitrogen atom and the chloro substituent facilitates attack by nucleophiles. The chlorine at C-5 is susceptible to displacement by strong nucleophiles. The rate of nucleophilic substitution is enhanced by the presence of the electron-withdrawing methyl carboxylate group. The position of nucleophilic attack is generally favored at positions activated by the nitrogen atom and any other electron-withdrawing groups.

Kinetic and Thermodynamic Considerations in Reaction Mechanisms

The outcome of the various reactions involving this compound can be influenced by whether the reaction is under kinetic or thermodynamic control.

In the context of electrophilic aromatic substitution, the initial site of attack by the electrophile may be governed by kinetic factors, leading to the fastest-forming intermediate. However, if the reaction is reversible, the final product distribution will be determined by the relative thermodynamic stabilities of the possible isomers. For instance, while the C-8 position might be electronically favored for electrophilic attack, steric hindrance could lead to a kinetically favored product at another position if the reaction is performed at low temperatures and for a short duration. At higher temperatures, equilibration could lead to the thermodynamically more stable C-8 substituted product.

Computational and Theoretical Investigations of Methyl 5 Chloroisoquinoline 6 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a important tool in the computational study of isoquinoline (B145761) derivatives, offering a balance between accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry and to probe the electronic structure of Methyl 5-chloroisoquinoline-6-carboxylate. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a detailed description of the molecule's electronic and structural properties.

Conformational Analysis and Energetic Stability

The conformational landscape of this compound is explored to identify the most stable geometric arrangements of the molecule. This analysis involves the rotation of flexible bonds, such as the one connecting the carboxylate group to the isoquinoline ring, to locate all possible conformers. The relative energies of these conformers are then calculated to determine their thermodynamic stability. The most stable conformer is the one with the lowest energy, and its geometry is used for further computational analysis.

A potential energy surface scan can be performed by systematically changing the dihedral angle of the ester group to identify the most stable conformer. The results of such an analysis would typically show the variation in energy with the change in this angle, with the global minimum corresponding to the most stable conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 | 0 | 2.5 |

| Conformer 2 | 90 | 1.0 |

| Conformer 3 | 180 | 0.0 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure provides insights into the regions that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich isoquinoline ring, while the LUMO may be distributed over the electron-withdrawing carboxylate group and the chloro-substituted ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. nih.gov The ESP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor). nih.gov

For this compound, the ESP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the chlorine atom might exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is often employed for this purpose. mdpi.com The calculated NMR chemical shifts can aid in the assignment of signals in the experimental spectrum. mdpi.com

Vibrational frequencies can also be calculated to simulate the infrared (IR) spectrum of the molecule. The calculated frequencies are often scaled to account for systematic errors in the computational method. The comparison of the theoretical and experimental IR spectra can provide further confirmation of the molecular structure.

Table 3: Hypothetical Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

|---|---|---|

| H1 | 8.50 | 8.45 |

| H3 | 7.80 | 7.75 |

| H4 | 7.60 | 7.55 |

| H7 | 8.20 | 8.15 |

| H8 | 8.00 | 7.95 |

| -OCH3 | 4.00 | 3.95 |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction.

For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, computational studies can be used to determine the most likely reaction pathway. By calculating the activation energies for different possible mechanisms, the preferred route can be identified. These studies can also shed light on the role of catalysts in the reaction. researchgate.net

Solvent Effects and Solvation Models in Theoretical Studies

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. mdpi.com Computational studies can account for the effect of the solvent using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com Explicit solvation models, on the other hand, involve including a number of solvent molecules in the calculation, which provides a more detailed but computationally more expensive description of the solvent-solute interactions.

The choice of solvation model can be critical for accurately predicting the properties and reactivity of this compound in solution. For instance, the relative energies of different conformers and the activation energy of a reaction can be significantly affected by the solvent. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 5 Chloroisoquinoline 6 Carboxylate

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For Methyl 5-chloroisoquinoline-6-carboxylate, with the molecular formula C₁₁H₈ClNO₂, the theoretical exact mass of the molecular ion [M]⁺• can be calculated with precision to several decimal places.

This technique also provides crucial structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can undergo controlled fragmentation, breaking into smaller, characteristic ions. The presence of chlorine is readily identified by the isotopic pattern of any chlorine-containing fragment, which will exhibit two peaks: one for the ³⁵Cl isotope and a smaller one, approximately one-third the intensity, two mass units higher for the ³⁷Cl isotope. docbrown.info

Key predicted fragmentation pathways for this compound are outlined in the table below. These pathways, including the loss of the methoxy (B1213986) radical from the ester, cleavage of the entire carbomethoxy group, and expulsion of the chlorine atom, provide a fragmentation fingerprint that helps to confirm the molecule's specific arrangement of functional groups. miamioh.edunih.govyoutube.com

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z (for ³⁵Cl) | Description of Neutral Loss |

|---|---|---|

| [C₁₁H₈ClNO₂]⁺• | 221.0244 | Molecular Ion (M)⁺• |

| [C₁₀H₅ClNO]⁺• | 190.0059 | Loss of methoxy radical (•OCH₃) |

| [C₁₀H₈NO₂]⁺ | 174.0555 | Loss of chlorine radical (•Cl) |

| [C₁₀H₅Cl]⁺• | 152.0079 | Loss of carbon dioxide (CO₂) |

| [C₉H₅ClNO]⁺• | 162.0059 | Loss of ester group (•COOCH₃) |

**5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, five distinct signals are expected in the aromatic region (typically δ 7.0-9.5 ppm) and one singlet in the aliphatic region (δ ~4.0 ppm) for the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylate group. youtube.com The expected splitting patterns (e.g., doublets, triplets) arise from spin-spin coupling between adjacent protons, allowing for the mapping of their relative positions.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The structure of this compound contains 11 carbon atoms, and 11 unique signals are expected in the spectrum. The chemical shifts are indicative of the carbon type (e.g., C=O of the ester, aromatic C-Cl, aromatic C-H). The carbonyl carbon of the ester is typically found far downfield (δ ~165 ppm), while the aromatic carbons appear in the δ 120-155 ppm range.

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR can provide valuable information, although it is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, including hybridization and participation in the aromatic system. acs.orgresearchgate.net For the isoquinoline (B145761) nitrogen, a chemical shift in the range characteristic of sp²-hybridized nitrogen in a six-membered aromatic ring would be expected. acs.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | ~9.3 (s) | ~152 |

| 3 | ~8.6 (d, J=~6) | ~143 |

| 4 | ~7.8 (d, J=~6) | ~121 |

| 5 | - | ~133 |

| 6 | - | ~130 |

| 7 | ~8.3 (d, J=~9) | ~128 |

| 8 | ~8.1 (d, J=~9) | ~129 |

| 4a | - | ~128 |

| 8a | - | ~135 |

| C=O | - | ~165 |

Predicted values are based on data for isoquinoline and substituent effects. Actual values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons. It would reveal the H-3/H-4 and H-7/H-8 correlations, confirming the proton arrangement on the two rings of the isoquinoline core. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key correlations for confirming the 5-chloro and 6-carboxylate substitution pattern would include a cross-peak between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), as well as the C-6 carbon. Additionally, correlations from H-4 to C-5 and C-8a, and from H-7 to C-5, C-6, and C-8a would be definitive. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the proton at C-4 and the substituent at C-5 (chlorine), and between the proton at C-7 and the ester group at C-6, further confirming the regiochemistry.

For compounds that can be crystallized, solid-state NMR (ssNMR) provides information unattainable from solution-state studies. wikipedia.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide rich structural data. nih.gov ssNMR can be used to:

Identify and characterize different crystalline forms (polymorphs), which may have different physical properties.

Determine the number of distinct molecules in the crystallographic asymmetric unit.

Probe intermolecular distances and packing arrangements within the crystal lattice. mdpi.com

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By diffracting X-rays off a single crystal of the compound, a precise electron density map can be generated, from which the exact position of each atom can be determined.

While an experimental structure for this compound is not available, a crystallographic analysis would provide definitive data on:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the planarity of the isoquinoline ring system. eurjchem.com

Conformation: The orientation of the methyl ester group relative to the aromatic ring.

Crystal Packing: How individual molecules arrange themselves in the solid state. This includes identifying intermolecular interactions such as π-π stacking between the aromatic rings or potential halogen bonding involving the chlorine atom, which influence the material's bulk properties. researchgate.netmdpi.com

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter Type | Specific Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C=C, C-N, C-Cl, C=O). |

| Bond Angles | The angles between three connected atoms (e.g., C-C-C, C-O-C). |

| Torsion Angles | The dihedral angles defining the conformation of flexible parts, like the ester group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the presence of those groups. IR and Raman are often complementary: vibrations that cause a significant change in the dipole moment are strong in the IR spectrum, while vibrations involving a change in polarizability are strong in the Raman spectrum. mt.com

For this compound, the key functional groups give rise to predictable signals. The aromatic ester group is particularly prominent, typically showing three strong bands. spectroscopyonline.comspectroscopyonline.com The aromatic system and the carbon-chlorine bond also have characteristic vibrations.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium / Strong |

| C=O Stretch | Aromatic Ester | 1730 - 1715 | Very Strong / Medium |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong / Strong |

| C-O-C Asymmetric Stretch | Ester | 1310 - 1250 | Strong / Weak |

| C-O-C Symmetric Stretch | Ester | 1130 - 1100 | Strong / Weak |

The intense C=O stretching band in the IR spectrum would be a clear indicator of the ester group. acs.org Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the aromatic rings, which are often weak in the IR spectrum. researchgate.net Together, these techniques provide a comprehensive vibrational fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic properties of conjugated systems such as this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules with chromophores, these absorptions are typically associated with π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. The isoquinoline core of the target compound, being a heteroaromatic system, possesses both π electrons and non-bonding (n) electrons on the nitrogen atom, making it active in the UV region.

The UV-Vis spectrum of a substituted isoquinoline is characterized by multiple absorption bands, analogous to those of other benzopyridines like quinoline (B57606). nih.gov These bands arise from π → π* transitions within the aromatic system. The presence of substituents on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline nucleus significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

In this compound, two key substituents modulate the electronic properties of the parent isoquinoline chromophore: a chloro group at the C-5 position and a methyl carboxylate group at the C-6 position. Both the chlorine atom and the ester group are classified as electron-withdrawing groups, which can also act as auxochromes. Their presence is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted isoquinoline. brainly.commdpi.com This is due to the extension of the conjugated π-system through resonance and inductive effects, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). brainly.com

The electronic transitions responsible for the UV absorption of isoquinoline derivatives are primarily π → π* transitions, which are typically strong (high molar absorptivity). mdpi.com Weaker n → π* transitions, involving the lone pair of electrons on the nitrogen atom, are also possible but are often obscured by the more intense π → π* bands. mdpi.comlibretexts.org The n → π* transitions are characteristically sensitive to solvent polarity; in polar, protic solvents, they often undergo a hypsochromic (blue) shift due to the stabilization of the non-bonding orbital through hydrogen bonding. libretexts.org

Analysis of the UV-Vis spectrum provides critical insights into the molecule's electronic structure and conjugation. The specific wavelengths and intensities of the absorption maxima are diagnostic of the extent of π-electron delocalization. Solvatochromism studies, which involve recording spectra in solvents of varying polarity, can further help in the assignment of electronic transitions. bohrium.comresearchgate.net For instance, π → π* transitions typically exhibit a bathochromic (red) shift as solvent polarity increases, whereas n → π* transitions show a hypsochromic (blue) shift. libretexts.org

Hypothetical UV-Vis Spectral Data for this compound

| Absorption Band | λmax (nm) (Hypothetical) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Hypothetical) | Probable Electronic Transition |

| Band I | ~330 | ~5,000 | π → π |

| Band II | ~280 | ~15,000 | π → π |

| Band III | ~230 | ~40,000 | π → π* |

This table is for illustrative purposes only and represents an educated estimation based on the analysis of related structures. Actual experimental values may vary.

The detailed analysis of these bands, including their response to changes in solvent and pH, would provide a comprehensive understanding of the electronic environment and conjugation within this compound.

Synthetic Utility and Applications of Methyl 5 Chloroisoquinoline 6 Carboxylate in Organic Synthesis

Precursor in the Synthesis of Diverse Isoquinoline (B145761) Scaffolds

The chloro and ester functionalities of methyl 5-chloroisoquinoline-6-carboxylate are key to its role as a precursor for a diverse range of isoquinoline scaffolds. The chlorine atom, in particular, is amenable to various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for modifying the isoquinoline core is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the chloro-substituted isoquinoline with a variety of organoboron reagents. This enables the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position, leading to a vast array of 5-substituted isoquinoline-6-carboxylates.

Another significant transformation is the Heck reaction , which involves the palladium-catalyzed coupling of the chloro-isoquinoline with an alkene. wikipedia.org This reaction is a powerful tool for the formation of new carbon-carbon bonds and the introduction of unsaturated side chains at the 5-position.

The Sonogashira coupling provides a route to 5-alkynylisoquinolines by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The resulting alkynyl-substituted isoquinolines are themselves versatile intermediates for further transformations.

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the chloro-isoquinoline with a wide range of primary and secondary amines. wikipedia.org This reaction is instrumental in the synthesis of 5-aminoisoquinoline (B16527) derivatives, which are important pharmacophores in many biologically active molecules.

The methyl ester group at the 6-position can also be readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

The following table summarizes some of the key transformations that this compound can undergo to generate diverse isoquinoline scaffolds.

| Reaction Name | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Arylisoquinoline-6-carboxylate |

| Heck Reaction | Alkene, Pd catalyst, base | 5-Alkenylisoquinoline-6-carboxylate |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 5-Alkynylisoquinoline-6-carboxylate |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-isoquinoline-6-carboxylate |

| Ester Hydrolysis | Aqueous acid or base | 5-Chloroisoquinoline-6-carboxylic acid |

| Ester Reduction | Reducing agent (e.g., LiAlH4) | (5-Chloro-isoquinolin-6-yl)methanol |

Building Block for Complex Heterocyclic Systems

Beyond the synthesis of simple substituted isoquinolines, this compound serves as a crucial building block for the construction of more complex, polycyclic heterocyclic systems. The functional handles on the isoquinoline core can be utilized in intramolecular cyclization reactions or in multi-step sequences to build fused ring systems.

For instance, a derivative of this compound, where the chlorine has been substituted with a group containing a nucleophile (e.g., an amine or a thiol), can undergo intramolecular cyclization to form fused heterocyclic systems. Similarly, the methyl ester can be elaborated into a side chain that can participate in a cyclization reaction with another part of the molecule.

The isoquinoline nucleus is a common motif in a wide variety of natural products and biologically active compounds. The ability to use this compound as a starting material allows for the efficient synthesis of analogs of these natural products, which can be used to study their structure-activity relationships.

An example of the construction of a complex heterocyclic system could involve a multi-step sequence starting with a Sonogashira coupling to introduce an alkyne at the 5-position. The resulting 5-alkynylisoquinoline can then undergo a variety of cyclization reactions, such as an intramolecular Diels-Alder reaction or a transition-metal-catalyzed cycloisomerization, to form polycyclic aromatic compounds.

The following table provides hypothetical examples of complex heterocyclic systems that could be synthesized from derivatives of this compound.

| Starting Derivative | Reaction Type | Resulting Heterocyclic System |

| 5-(2-Aminophenyl)isoquinoline-6-carboxylate | Intramolecular amidation | Fused quinolino-diazepine system |

| 5-Alkynyl-6-(hydroxymethyl)isoquinoline | Intramolecular cyclization | Fused furo[3,4-g]isoquinoline system |

| 5-Vinylisoquinoline-6-carboxylic acid derivative | Intramolecular Diels-Alder reaction | Polycyclic isoquinoline-annulated system |

Role in the Generation of Libraries of Substituted Isoquinolines for Synthetic Exploration

In modern drug discovery and materials science, the rapid synthesis and screening of large numbers of related compounds, known as chemical libraries, is a crucial strategy for identifying new lead compounds with desired properties. This compound is an ideal starting material for the generation of libraries of substituted isoquinolines due to its bifunctional nature and the reliability of the cross-coupling reactions it can undergo.

Using automated or parallel synthesis techniques, the 5-chloro position can be reacted with a diverse set of building blocks via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions. Subsequently, the methyl ester at the 6-position can be reacted with a library of amines to form a diverse set of amides. This combinatorial approach allows for the rapid generation of a large and structurally diverse library of isoquinoline derivatives from a single, readily available starting material.

The resulting libraries of compounds can then be screened for a variety of biological activities, such as enzyme inhibition or receptor binding, or for their physical properties, such as fluorescence or conductivity. This approach significantly accelerates the process of discovering new molecules with interesting and useful properties.

The table below illustrates a combinatorial approach to generating a library of isoquinoline derivatives.

| Position 5 Modification (via Cross-Coupling) | Position 6 Modification (from Carboxylic Acid) | Resulting Compound Class |

| Aryl group (from boronic acid) | Amide (from amine) | 5-Aryl-isoquinoline-6-carboxamide |

| Alkenyl group (from alkene) | Ester (from alcohol) | 5-Alkenyl-isoquinoline-6-carboxylate ester |

| Alkynyl group (from alkyne) | Ketone (from organometallic reagent) | 5-Alkynyl-6-acylisoquinoline |

| Amino group (from amine) | Urethane (from isocyanate) | 5-Amino-isoquinoline-6-carbamate |

Applications in Ligand Design and Organometallic Chemistry (if applicable to derivatives)

While this compound itself is not typically a ligand, its derivatives have potential applications in ligand design and organometallic chemistry. The isoquinoline nitrogen atom possesses a lone pair of electrons and can coordinate to metal centers. By introducing specific functional groups at the 5- and 6-positions, it is possible to create bidentate or even tridentate ligands.

For example, a derivative where the 5-position is substituted with a phosphine (B1218219) group and the 6-position is converted to a functional group capable of coordination, such as a pyridine (B92270) or an oxazoline, could act as a chiral ligand for asymmetric catalysis. The rigid isoquinoline backbone can provide a well-defined steric and electronic environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic reactions.

Furthermore, isoquinoline-based ligands have been used in the development of novel organometallic complexes with interesting photophysical or catalytic properties. The ability to systematically modify the isoquinoline scaffold starting from this compound provides a powerful tool for tuning the properties of these metal complexes.

The following table provides examples of potential ligand types that could be synthesized from derivatives of this compound.

| Functional Group at Position 5 | Functional Group at Position 6 | Potential Ligand Type | Potential Application |

| Diphenylphosphine | Pyridine | P,N-Bidentate Ligand | Asymmetric Hydrogenation |

| Pyrazole | Oxazoline | N,N-Bidentate Ligand | Asymmetric Allylic Alkylation |

| Thiophene | Carboxylate | S,O-Bidentate Ligand | Metal-Organic Frameworks |

Future Directions and Emerging Research Avenues in the Chemistry of Methyl 5 Chloroisoquinoline 6 Carboxylate Derivatives

Development of Novel and Sustainable Synthetic Methodologies for Isoquinoline (B145761) Functionalization

The traditional synthesis of isoquinolines often relies on classic named reactions such as the Bischler-Napieralski or Pictet-Spengler cyclizations. wikipedia.org However, modern synthetic chemistry is moving towards more sustainable and efficient methods that offer greater functional group tolerance and atom economy. nih.govbohrium.com For the future synthesis and functionalization of Methyl 5-chloroisoquinoline-6-carboxylate derivatives, research is focused on transition-metal-catalyzed reactions. researchgate.net

These modern approaches avoid harsh conditions and offer novel pathways for creating complex molecular architectures from simpler starting materials. mdpi.com Key areas of development include:

C-H Activation: Rhodium(III) and Ruthenium(II)-catalyzed C-H activation and annulation reactions are becoming powerful tools for constructing the isoquinoline core. researchgate.netorganic-chemistry.org This strategy allows for the direct coupling of C-H bonds with alkynes or other coupling partners, minimizing the need for pre-functionalized substrates.

Cascade Reactions: Transition-metal-mediated cascade reactions enable the formation of multiple chemical bonds in a single operation, significantly improving efficiency. nih.gov Palladium and copper catalysts have been extensively used in tandem reactions to build diversely functionalized isoquinoline derivatives. organic-chemistry.org

Photoredox Catalysis: Visible-light-enabled protocols are emerging as a green and powerful method for synthesizing isoquinoline scaffolds, including those with trifluoromethyl groups. nih.gov

These innovative methods represent a significant step forward, providing more environmentally friendly and versatile routes to complex isoquinoline structures. nih.govrsc.org

| Method | Catalyst Example | Key Features | Potential Application to Target Compound |

| C-H Activation/Annulation | [Cp*RhCl2]2 | High atom economy; avoids pre-functionalization; oxidant-free conditions possible. researchgate.netorganic-chemistry.org | Direct functionalization of the isoquinoline core or synthesis from simpler chlorinated precursors. |

| Cascade Cyclizations | Palladium (Pd) catalysts | One-pot synthesis forming multiple bonds; rapid construction of complex scaffolds. nih.gov | Efficient assembly of polycyclic derivatives starting from a functionalized this compound backbone. |

| Multicomponent Reactions | Copper (Cu) or Silver (Ag) catalysts | High convergence; combines three or more starting materials in a single step. organic-chemistry.org | Rapid generation of a library of derivatives by varying the different components reacting with the core structure. |

| Visible-Light Photoredox Catalysis | Rose Bengal, Eosin Y | Mild reaction conditions; utilizes visible light as a renewable energy source; enables unique radical pathways. nih.gov | Introduction of functional groups via radical mechanisms that are complementary to traditional ionic pathways. |

Exploration of Unconventional Reactivity Pathways and Transformations

Beyond creating the isoquinoline core, future research will delve into novel ways to modify it. This involves exploring reactivity pathways that go beyond standard electrophilic or nucleophilic substitutions. For derivatives of this compound, this could unlock new chemical space and lead to the discovery of molecules with unique properties.

One such unconventional approach is the regioselective hydrosilylation of the isoquinoline ring system. nih.gov This transformation can lead to the partial reduction of the aromatic system, creating saturated or semi-saturated heterocyclic structures that are of great interest in medicinal chemistry. nih.gov Mechanistic studies suggest that these reactions can proceed through a stepwise hydrogen atom transfer (HAT) and radical recombination pathway, allowing for regioselectivity that is difficult to achieve with traditional methods. nih.gov

Another emerging area is the use of radical-mediated deoxygenation reactions. For instance, isoquinoline N-oxides, which can be generated in situ from precursors like 2-alkynylbenzaldoximes, can undergo [3+2] dipolar cycloaddition followed by a radical deoxygenation process. thieme-connect.de This provides a novel route to functionalized isoquinolines under mild conditions. thieme-connect.de Exploring such radical pathways could enable the introduction of new substituents onto the this compound core.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory to industrial-scale production often presents challenges related to safety, scalability, and reproducibility. Flow chemistry, where reactions are performed continuously in a reactor system rather than in a batch-wise fashion, offers solutions to these issues. nih.govresearchgate.net The integration of flow chemistry is a significant future direction for the synthesis of this compound derivatives.

Advantages of flow chemistry include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Precise Control: Superior control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yields. nih.gov

Scalability: Production can be easily scaled up by running the system for longer periods, bypassing the need to re-optimize reactions for larger vessels. researchgate.net

Automation: Flow systems can be integrated with automated platforms for reaction optimization, purification, and analysis, accelerating the discovery of new derivatives.

The application of flow microreactors has already been demonstrated for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), highlighting the potential of this technology for the broader isoquinoline class. nih.gov

Synergistic Approaches Combining Synthetic and Computational Research for Rational Design

The process of drug discovery and materials development is increasingly driven by rational design, where computational tools are used to predict the properties of molecules before they are synthesized. researchgate.netmanchester.ac.uk This synergistic approach, combining in silico methods with practical synthetic chemistry, is a crucial future avenue for research on this compound derivatives.

Computational methods play several key roles:

Molecular Docking: This technique predicts how a molecule might bind to a biological target, such as an enzyme or receptor. It is used to screen virtual libraries of potential derivatives and prioritize candidates for synthesis. nih.govcitedrive.com

Density Functional Theory (DFT): DFT calculations can elucidate molecular structure, stability, and electronic properties. researchgate.netmdpi.com This information helps chemists understand reactivity and predict the outcomes of chemical transformations.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to assess the stability of ligand-protein complexes. researchgate.netcitedrive.com

By using these computational tools, researchers can design derivatives of this compound with specific, desired properties, making the synthetic process more targeted and efficient. mdpi.com This approach has been successfully used to evaluate isoquinoline alkaloids as potential therapeutic agents. nih.gov

| Computational Method | Purpose | Application in Rational Design |

| Molecular Docking | Predicts binding affinity and mode of a ligand to a biological target. nih.gov | Prioritizing derivatives of this compound for synthesis based on their predicted biological activity. |

| Density Functional Theory (DFT) | Calculates electronic structure, geometry, and reactivity descriptors (e.g., HOMO-LUMO gap). mdpi.com | Understanding the reactivity of the isoquinoline core to guide the design of new synthetic reactions and predict stability. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. researchgate.net | Assessing the stability of a potential drug-target complex in a simulated biological environment. |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Early-stage filtering of potential drug candidates to eliminate those with unfavorable pharmacokinetic or toxicity profiles. |

Q & A

Basic: What are the standard methods for synthesizing and purifying Methyl 5-chloroisoquinoline-6-carboxylate?

Methodological Answer:

The synthesis typically involves chlorination and esterification steps. A common approach is to start with isoquinoline derivatives, introducing the chlorine substituent via electrophilic substitution under controlled conditions (e.g., using Cl2 or SO2Cl2), followed by carboxylation and esterification. Purification often employs column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures. HPLC or GC-MS can validate purity, targeting ≥95% as per catalog specifications . For reproducibility, ensure stoichiometric ratios and inert atmospheres during reactive steps.

Basic: How is the identity of this compound confirmed post-synthesis?

Methodological Answer:

Characterization combines spectroscopic and analytical techniques:

- NMR (<sup>1</sup>H and <sup>13</sup>C): Verify the presence of characteristic signals (e.g., ester carbonyl at ~165-170 ppm, aromatic protons, and chlorine-induced deshielding).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks matching C11H8ClNO2 (exact mass: 229.024 Da).

- Elemental Analysis: Validate %C, %H, and %N against theoretical values.

- Melting Point: Compare with literature data if available.

For rigorous validation, cross-reference all data and adhere to IUPAC guidelines for reporting .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction is optimal. Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) . Key steps:

- Data Collection: Ensure high-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion.

- Hydrogen Bonding Analysis: Apply graph-set analysis (via ORTEP-3 ) to identify motifs like R2<sup>2</sup>(8) or C(4) chains, critical for understanding packing interactions .

- Validation: Use PLATON or CIF Check to flag outliers (e.g., ADP mismatches, bond-length discrepancies) .

For disordered regions, employ constraints (ISOR, DELU) and validate with residual density maps.

Advanced: How can hydrogen-bonding networks in this compound crystals inform co-crystal design?

Methodological Answer:

Systematic analysis using Etter’s graph-set theory identifies donor-acceptor patterns. For example:

- Step 1: Map intermolecular interactions (e.g., C=O···H–N or Cl···H–C) using Mercury or CrystalExplorer.

- Step 2: Classify motifs (e.g., chains, rings) to predict co-former compatibility (e.g., carboxylic acids or amines).

- Step 3: Validate with PXRD to confirm phase purity post-co-crystallization.

Discrepancies between predicted and observed patterns may arise from steric effects or solvent inclusion, requiring iterative refinement .

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

Contradictions often stem from dynamic vs. static structural features:

- Case 1: NMR suggests free rotation of the ester group, while crystallography shows a fixed conformation. Resolve via variable-temperature NMR or DFT calculations to assess energy barriers.

- Case 2: Discrepant bond lengths (e.g., C–Cl in XRD vs. DFT-optimized structures). Cross-validate with EXAFS or neutron diffraction.

Document all anomalies in CIF files and provide justification in publications (e.g., thermal motion, solvent effects) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Work in a fume hood due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in airtight containers under nitrogen, away from light and moisture.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., SNAr at C5-Cl). Key parameters:

- Activation energy (ΔG‡) and charge distribution (NPA analysis).

- Solvent effects (PCM model for polar aprotic solvents like DMF).

- MD Simulations: Assess steric accessibility of the Cl substituent in solution.

Validate predictions with kinetic experiments (e.g., monitoring Cl– release via ion chromatography) .

Basic: What are the best practices for reporting data on this compound in publications?

Methodological Answer:

- Experimental Section: Detail synthesis, purification, and characterization protocols per Beilstein Journal of Organic Chemistry guidelines .

- Supplementary Data: Include raw crystallographic data (CIF), NMR spectra, and HRMS traces.

- Tables/Figures: Limit to 3 key tables/graphics; use color judiciously (avoid compound-specific labels in TOC graphics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.